molecular formula C5H4BrClN2 B1275720 5-Bromo-4-chloro-6-methylpyrimidine CAS No. 3438-55-9

5-Bromo-4-chloro-6-methylpyrimidine

Cat. No. B1275720
CAS RN: 3438-55-9
M. Wt: 207.45 g/mol
InChI Key: COSNNPGRFRGVPC-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-methylpyrimidine is a halogenated pyrimidine derivative that has garnered interest due to its potential as an intermediate in the synthesis of various substituted pyrimidine compounds. These compounds are valuable in medicinal chemistry and pharmaceutical research for their diverse biological activities.

Synthesis Analysis

The synthesis of halogenated pyrimidines, such as 5-bromo-4-chloro-6-methylpyrimidine, often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of many substituted pyrimidine compounds . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product .

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a related compound, has been determined, revealing its crystallization in the monoclinic crystal system and the presence of intramolecular hydrogen bonding within the crystalline network . Vibrational spectral studies, such as Raman and infrared spectroscopy, have also been employed to assign normal vibrations and study the substitutional effects on vibrational frequencies and modes .

Chemical Reactions Analysis

Halogenated pyrimidines are versatile intermediates that can undergo various chemical reactions. For instance, the reaction of 5-bromo-2-chloro-6-methylpyrimidine with secondary amines in boiling ethanol can afford 4-amino-5-bromo-2-substituted aminopyrimidines . Moreover, halogen dance reactions have been used to synthesize unique halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be further manipulated to generate pentasubstituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure and substituents. The vibrational analyses of polarized Raman and infrared spectra, along with normal coordinate calculations, provide insights into the effects of halogen substitution on the properties of pyrimidines . Quantum chemical calculations, including density functional theory (DFT), can predict geometrical, conformational, and spectroscopic parameters, as well as nonlinear optical properties, which are essential for understanding the behavior of these compounds in various environments .

Scientific Research Applications

Regioselective Reactions

5-Bromo-4-chloro-6-methylpyrimidine has been studied for its regioselective reaction capabilities. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine results in the formation of various substituted pyrimidines (Doulah et al., 2014). Similarly, Pd/C–Cu catalyzed coupling reactions with terminal alkynes have been successfully employed on 5-Bromo-4-chloro-6-methylpyrimidines, yielding 4-alkynyl-5-bromopyrimidines (Pal et al., 2006).

Synthesis of Derivatives

The compound is instrumental in synthesizing various derivatives. For example, 4-amino-5-bromo-2-substituted-aminopyrimidines can be obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine, which can then react with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives (Bakavoli et al., 2006). Furthermore, its derivatives have been explored for antibacterial properties (Rahimizadeh et al., 2011).

Vibrational Analysis

5-Bromo-4-chloro-6-methylpyrimidine has been analyzed in terms of its vibrational properties. Studies have focused on the normal vibrations of this compound, particularly in relation to its polarized Raman and infrared spectra (Ikari et al., 1990).

Crystallography Studies

Crystallographic studies have been conducted to understand the molecular structure and interactions of 5-Bromo-4-chloro-6-methylpyrimidine derivatives. Such studies are essential for understanding the compound's chemical behavior and potential applications in various fields (Zeuner & Niclas, 1989).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)

  • Safety Data Sheet : Link


Future Directions

Researchers should explore the compound’s applications further, including its potential as a building block for novel molecules, drug development, and material science. Investigating its biological activity and optimizing synthetic routes could lead to exciting discoveries.


Remember that this analysis is based on available information, and further research is essential for a deeper understanding of 5-Bromo-4-chloro-6-methylpyrimidine’s properties and applications.


properties

IUPAC Name

5-bromo-4-chloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSNNPGRFRGVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399089
Record name 5-bromo-4-chloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-6-methylpyrimidine

CAS RN

3438-55-9
Record name 5-bromo-4-chloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-6-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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